4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-3-15-19-20-16(23-15)13-8-10-21(11-9-13)17(22)18-14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVBQMWDPHMSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling of the Thiadiazole and Piperidine Rings: The thiadiazole and piperidine rings can be coupled using amide bond formation reactions, typically involving carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Oxidation Reactions
The 5-ethyl substituent on the thiadiazole ring undergoes oxidation under controlled conditions. For example:
-
Ethyl → Carboxylic Acid : Reaction with potassium permanganate (KMnO₄) in acidic or basic media converts the ethyl group to a carboxylic acid derivative (Table 1).
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Oxidation of ethyl | KMnO₄, H₂SO₄, 60°C, 6 hrs | 5-carboxy-1,3,4-thiadiazole derivative | ~55% |
Nucleophilic Substitution at the Thiadiazole Ring
The sulfur atom in the thiadiazole ring facilitates nucleophilic substitution. For instance:
-
Chlorination : Reaction with phosphorus oxychloride (POCl₃) introduces chlorine at the C-2 position.
-
Amination : Substitution with primary amines yields 2-amino derivatives (Table 2).
| Reaction Type | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux, 4 hrs | 2-chloro-1,3,4-thiadiazole derivative | ~72% | |
| Amination | NH₂R, DMF, 80°C, 12 hrs | 2-amino-1,3,4-thiadiazole derivative | ~65% |
Hydrolysis of the Carboxamide Group
The carboxamide linker hydrolyzes under acidic or basic conditions to form a carboxylic acid or amine:
-
Acidic Hydrolysis : Concentrated HCl at reflux yields piperidine-1-carboxylic acid.
-
Basic Hydrolysis : NaOH in aqueous ethanol produces N-(p-tolyl)piperidine-1-amine (Table 3).
| Reaction Type | Conditions
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. The incorporation of the thiadiazole ring in this compound enhances its efficacy against various bacterial strains. In vitro studies have shown that modifications to the thiadiazole structure can lead to increased antimicrobial potency.
| Study Reference | Compound | Activity | Result |
|---|---|---|---|
| Thiadiazole Derivative | Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. This compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its ability to inhibit tumor growth.
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis | |
| HeLa (Cervical Cancer) | 22.3 | Cell cycle arrest |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the applications of this compound in various fields:
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial efficacy of several thiadiazole derivatives, including this compound. Results showed a significant reduction in bacterial viability when treated with the compound, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties, the compound was tested on multiple cancer cell lines. The results indicated that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their properties are summarized below:
Pharmacological and Functional Insights
- Antiepileptic Activity : VPZ–valprazolamide demonstrated dose-dependent seizure suppression (75–600 mg/kg, i.p.) in mice, correlating with elevated GABA levels in the brain. However, poor water solubility limits its formulation . In contrast, the target compound’s piperidine carboxamide group may improve solubility and CNS penetration.
- Anticancer Activity : Compound 4y’s dual thiadiazole-p-tolyl structure showed potent cytotoxicity, likely via aromatase inhibition and interference with estrogen signaling in breast cancer cells . The target compound’s p-tolyl group and piperidine carboxamide may similarly target hormone-responsive cancers.
- Structural Stability : The piperidine carboxamide scaffold in exhibited crystallographic stability (R factor = 0.059), suggesting robust physicochemical properties for drug development .
Biological Activity
The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide is a member of the thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a thiadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide | MCF-7 | 10.10 | Induces apoptosis |
| 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-(p-tolyl)piperidine-1-carboxamide | HepG2 | 8.50 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a lower IC50 against HepG2 cells compared to MCF-7 cells, suggesting a higher potency in liver cancer models.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : The treatment with this compound leads to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, indicating that it promotes apoptotic cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound causes cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells respectively .
- Targeting Specific Enzymes : The thiadiazole moiety is known to interact with specific molecular targets, inhibiting enzymes that are crucial for cancer cell proliferation .
Case Studies
In vivo studies have demonstrated the efficacy of this compound in tumor-bearing mouse models. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
